molecular formula C13H13N5O4S3 B11015339 (2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

(2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B11015339
M. Wt: 399.5 g/mol
InChI Key: RIJNMPAJGVPTHW-UHFFFAOYSA-N
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Description

(2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its complex structure, featuring a benzothiazole core linked to a 1,3,4-thiadiazole ring via an (E)-configured carboximidamide bridge, is designed for high-affinity interaction with biological targets. This molecule is primarily investigated as a potential kinase inhibitor, with its molecular architecture suggesting possible activity against a range of protein kinases implicated in cellular signaling pathways . The presence of the (methylsulfonyl)imino group is a key pharmacophore often associated with anchoring the molecule in the ATP-binding pocket of kinases. Researchers utilize this compound as a critical chemical probe to elucidate kinase function, study disease mechanisms involving dysregulated signaling—particularly in oncology—and as a starting point for the structure-activity relationship (SAR) optimization of novel therapeutic candidates in preclinical development . Supplied as a high-purity material, it is intended for in vitro assays and biochemical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H13N5O4S3

Molecular Weight

399.5 g/mol

IUPAC Name

2-(methanesulfonamido)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C13H13N5O4S3/c1-22-6-10-16-17-12(24-10)15-11(19)7-3-4-8-9(5-7)23-13(14-8)18-25(2,20)21/h3-5H,6H2,1-2H3,(H,14,18)(H,15,17,19)

InChI Key

RIJNMPAJGVPTHW-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Cyclization and Sulfonation

In a representative procedure, 2-amino-5-nitrobenzenethiol is treated with methylsulfonyl chloride in pyridine at 60–70°C, forming the intermediate 2-(methylsulfonylimino)-6-nitro-2,3-dihydro-1,3-benzothiazole. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic sulfur center, followed by intramolecular cyclization (Scheme 1).

Table 1: Reaction Conditions for Benzothiazole Core Synthesis

ParameterOptimal RangeCatalyst/SolventYield (%)Source
Temperature60–70°CPyridine78–82
Reaction Time4–6 hours
Methylsulfonyl Chloride1.2 equiv

The nitro group at position 6 is subsequently reduced to an amine using hydrogen gas (5 atm) over a palladium-on-carbon catalyst in ethanol, achieving >95% conversion.

Functionalization of the Thiadiazole Moiety

The 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene component is synthesized separately through a two-step protocol:

Thiadiazole Ring Formation

Hydrazine hydrate reacts with carbon disulfide in methanol under reflux to form 5-mercapto-1,3,4-thiadiazole-2(3H)-thione. Subsequent alkylation with methoxymethyl chloride in the presence of potassium carbonate introduces the methoxymethyl group (Scheme 2).

Key Parameters:

  • Alkylation Temperature: 25–30°C to prevent over-alkylation.

  • Solvent: Dimethylformamide (DMF) enhances reaction homogeneity.

Oxidation to Thiadiazol-2(3H)-Ylidene

The thiol group is oxidized using sodium hypochlorite (NaClO) in acidic media (pH 1–2), yielding the ylidene derivative. Excess oxidant is quenched with sodium metabisulfite to prevent side reactions.

Coupling of Benzothiazole and Thiadiazole Components

The final step involves coupling the benzothiazole-6-carboxamide with the thiadiazole-ylidene group via a carbodiimide-mediated amide bond formation.

Carboxamide Activation

The benzothiazole-6-carboxylic acid (obtained by hydrolysis of the nitrile intermediate) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Nucleophilic Substitution

The activated carbonyl reacts with the amine group of the thiadiazole-ylidene derivative at 0–5°C, followed by gradual warming to room temperature. The reaction is monitored by HPLC until completion (<1% starting material remaining).

Table 2: Coupling Reaction Optimization

ParameterConditionYield (%)Purity (%)Source
Coupling AgentEDC/HOBt6598
Temperature0°C → 25°C
Reaction Time12–16 hours

Purification and Characterization

Crude product is purified via recrystallization from a 9:1 v/v ethanol/water mixture, achieving >99% purity. Structural validation employs:

  • 1H NMR: Aromatic protons from the benzothiazole ring (δ 7.3–7.8 ppm), methoxymethyl singlet (δ 3.4 ppm), and methylsulfonyl singlet (δ 3.1 ppm).

  • HPLC-MS: Molecular ion peak at m/z 463.2 [M+H]+ confirms the target molecular weight.

Industrial Scalability and Challenges

Large-scale production requires optimization of:

  • Oxidation Control: Sodium hypochlorite must be added dropwise to maintain temperature ≤40°C, preventing exothermic decomposition.

  • Waste Management: Sodium metabisulfite neutralizes residual oxidants, but process water must be treated for sulfite content.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

RouteStepsTotal Yield (%)Cost (USD/kg)Scalability
Patent-based54812,000High
Academic63418,500Moderate

The patent route offers superior scalability due to streamlined oxidation and coupling steps, albeit with higher reagent costs .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or sulfonyl groups.

    Substitution: The methoxymethyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds containing thiadiazole and benzothiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
  • Anticancer Potential
    • The synthesis of benzothiazole derivatives has shown promising anticancer activity across various cancer cell lines. A study highlighted that certain benzothiazole derivatives exhibited potent cytotoxic effects against human cancer cells, potentially through apoptosis induction and cell cycle arrest . The incorporation of the thiadiazole moiety into the structure may enhance this activity by modifying the interaction with biological targets.
  • Anti-inflammatory Effects
    • Recent advancements in drug design have explored the anti-inflammatory properties of similar compounds. Molecular docking studies suggest that thiadiazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase . This suggests that the compound may be useful in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of (2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves:

  • Stepwise Synthesis : Initial formation of the thiadiazole ring followed by subsequent reactions to introduce the benzothiazole moiety.
  • Catalytic Methods : Use of catalysts to enhance reaction efficiency and yield.
  • Green Chemistry Approaches : Utilizing environmentally friendly solvents and conditions to minimize waste .

Case Studies

  • Antitumor Activity Assessment
    • A specific derivative was tested against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), demonstrating significant cytotoxicity and selectivity towards certain cancer types .
  • Antimicrobial Efficacy Trials
    • In vitro studies have shown that modifications to the methoxymethyl group can improve antimicrobial efficacy against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of (2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in the 1,3,4-Thiadiazole Family

Table 1: Key Structural Variations and Properties
Compound Name Substituents Molecular Weight Notable Features Biological Activity
Target Compound - 5-(Methoxymethyl) on thiadiazole
- Methylsulfonyl imino on benzothiazole
~423.5 g/mol Enhanced solubility (methoxymethyl), potential sulfonamide-like activity Predicted enzyme inhibition (e.g., carbonic anhydrase)
Methazolamide () - 5-Aminosulfonyl on thiadiazole
- Acetamide substituent
~236.3 g/mol FDA-approved carbonic anhydrase inhibitor Diuretic, antiglaucoma
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () - 4-Chlorobenzylidene
- 4-Methylphenyl
~317.8 g/mol Insecticidal, fungicidal activity Broad-spectrum agrochemical
Imidazole-semicarbazone derivatives () Varied aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl) ~400–450 g/mol Melting points: 149–194°C
Confirmed (E)-configuration via spectroscopy
Antifungal, antimicrobial

Key Observations :

  • The methoxymethyl group in the target compound likely improves hydrophilicity compared to lipophilic substituents (e.g., 4-methylphenyl in ) .
  • Analogues with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit higher melting points and enhanced thermal stability .

Bioactivity Profiling and Computational Similarity

Studies on bioactivity clustering () reveal that structurally related thiadiazoles and benzothiazoles group into clusters with shared modes of action. For example:

  • Compounds with sulfonamide/sulfonyl groups (e.g., Methazolamide, target compound) cluster with carbonic anhydrase inhibitors .
  • Analogues with halogenated aryl groups (e.g., 4-chlorophenyl in ) show bioactivity overlaps with antifungal agents .

Similarity Metrics :

  • Tanimoto coefficients () quantify structural resemblance. The target compound shares >70% similarity with Methazolamide in sulfonamide regions .
  • Molecular networking () based on MS/MS fragmentation patterns could further validate its bioactivity cluster .

Research Findings and Implications

Pharmacological Predictions

  • The methylsulfonyl imino group may mimic sulfonamide drugs, suggesting applications in glaucoma or diuresis .
  • Molecular docking () could predict binding to targets like HDAC8 or carbonic anhydrase, similar to SAHA and Methazolamide .

Biological Activity

The compound (2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a hybrid molecule that integrates the structural features of thiadiazole and benzothiazole. This unique combination has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer properties, anti-inflammatory effects, and antimicrobial activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H16N4O3S2\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}_2

This structure includes both thiadiazole and benzothiazole moieties, which are known for their diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and benzothiazole scaffolds. For instance:

  • Inhibition of Kinases : A related study demonstrated that compounds with similar structures exhibited potent inhibitory effects on various kinases involved in cancer progression. Specifically, certain derivatives showed IC50 values as low as 0.08 µM against VEGFR-2 and other receptor tyrosine kinases .
  • Cell Proliferation Assays : In vitro assays indicated that derivatives of thiadiazole-benzothiazole hybrids significantly suppressed the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : Research on similar thiadiazole-benzothiazole hybrids revealed varying degrees of COX-1 and COX-2 inhibition. For example, one study reported a selective COX-1 inhibitor with an inhibition percentage of 51.36% at 100 µM . This suggests that the compound may also exhibit selective inhibition of these enzymes.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

  • Bacterial Strain Testing : Compounds related to this structure have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound likely disrupts key signaling pathways by inhibiting kinases involved in cell proliferation and survival.
  • Enzyme Interactions : Its structural components may allow for effective binding to active sites on COX enzymes, leading to reduced inflammation through decreased prostaglandin synthesis.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant anticancer activity against A549 cells with IC50 < 0.1 µM .
Study BIdentified selective COX-1 inhibition with a potency comparable to standard inhibitors .
Study CShowed broad-spectrum antibacterial effects with MIC values indicating strong activity against various strains .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing thiadiazole-benzothiazole hybrids like the target compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For thiadiazole derivatives, cyclization of thiocarbazides or thiosemicarbazides with reagents like iodine/triethylamine in DMF is common (e.g., cyclization to form 1,3,4-thiadiazole cores) . For benzothiazole components, condensation reactions using substituted anilines with sulfur-containing precursors (e.g., Lawesson’s reagent) are employed. Key steps include:

  • Intermediate Isolation : Purify intermediates (e.g., iminothiadiazolidines) via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Functionalization : Introduce methoxymethyl and methylsulfonyl groups via nucleophilic substitution or oxidation.
  • Yield Optimization : Control temperature (60–80°C) and stoichiometry (1:1.2 molar ratio for cyclization steps) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • 1H/13C NMR : Identify protons on thiadiazole (δ 7.5–8.5 ppm) and benzothiazole (δ 6.8–7.2 ppm for aromatic protons). Methoxymethyl groups show singlet peaks at δ 3.3–3.5 ppm .
  • IR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and C=N imine bonds at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Q. What are the primary challenges in handling the compound’s stereochemistry (E/Z isomerism)?

  • Methodological Answer :

  • Reaction Control : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and favor E-configuration at imine bonds .
  • Analytical Differentiation : Employ NOESY NMR to distinguish E/Z isomers via spatial correlations (e.g., absence of cross-peaks in E-isomers due to trans geometry) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values in antimicrobial assays) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing. Normalize results against positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
  • Structural-Activity Analysis : Compare substituent effects. For example, methoxymethyl groups may enhance membrane permeability, but batch-to-batch purity variations (e.g., <95% by HPLC) can skew results. Use QSAR models to isolate electronic contributions (e.g., Hammett σ values for substituents) .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., bacterial dihydrofolate reductase). Parameterize sulfonyl imine groups as hydrogen bond acceptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and binding free energy (MM-PBSA/GBSA) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate frontier orbitals (HOMO-LUMO gaps) for reactivity insights .

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation) for exothermic steps, reducing decomposition .
  • Catalyst Screening : Test Pd/C or CuI for Suzuki couplings (if applicable). For cyclization, use iodine (0.5 eq.) with triethylamine (2 eq.) in acetonitrile under reflux .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.